1H,1H,2H,2H-Perfluorodecylamine

Catalog No.
S780074
CAS No.
30670-30-5
M.F
C10H6F17N
M. Wt
463.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,2H,2H-Perfluorodecylamine

CAS Number

30670-30-5

Product Name

1H,1H,2H,2H-Perfluorodecylamine

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine

Molecular Formula

C10H6F17N

Molecular Weight

463.13 g/mol

InChI

InChI=1S/C10H6F17N/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2,28H2

InChI Key

PFINVJYJNJHTFY-UHFFFAOYSA-N

SMILES

C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

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1H,1H,2H,2H-Perfluorodecylamine is a fluorinated organic compound characterized by its unique structure, which includes a long perfluorinated carbon chain attached to an amine group. Its molecular formula is C10H6F17N, and it has a molecular weight of approximately 463.13 g/mol. The compound is notable for its hydrophobic and lipophobic properties due to the presence of fluorinated carbon chains, which contribute to its potential applications in various fields such as materials science and pharmaceuticals .

  • Toxicity: Studies suggest some PFAAs may be linked to adverse health effects, including cancer, developmental problems, and immune system dysfunction.
  • Persistence: The strong C-F bonds make PFAAs highly resistant to degradation, leading to concerns about their long-term environmental impact [].
Typical of amines and fluorinated compounds. It can undergo nucleophilic substitution reactions due to the presence of the amine functional group. Additionally, it can react with electrophiles or participate in coupling reactions with other organic compounds. The reactivity of this compound is influenced by the fluorinated chain, which can stabilize certain intermediates and alter reaction pathways compared to non-fluorinated analogs .

Synthesis of 1H,1H,2H,2H-Perfluorodecylamine can be achieved through several methods:

  • Fluorination of Precursors: Starting from non-fluorinated amines or alcohols, fluorination can be performed using fluorinating agents to introduce the perfluorinated chain.
  • Direct Alkylation: The amine can be synthesized via alkylation of a suitable precursor with perfluorinated alkyl halides.
  • Reduction Reactions: Reduction of corresponding perfluoroalkyl nitriles or other derivatives may also yield the desired amine .

Several compounds share structural similarities with 1H,1H,2H,2H-Perfluorodecylamine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1H,1H,2H,2H-PerfluorodecylamineLong perfluorinated chain + amine groupStrong hydrophobicity; potential for unique interactions
PerfluoroalkylaminesSimilar fluorinated chains but vary in length/functional groupsOften more toxic; less versatile
Perfluoroalkyl sulfonamidesContains sulfonamide functional groupDifferent reactivity profiles; used in different applications
Perfluoroalkyl carboxylic acidsCarboxylic acid functional groupMore polar; used as surfactants

This comparison illustrates that while many fluorinated compounds exist, 1H,1H,2H,2H-Perfluorodecylamine's specific combination of properties makes it particularly valuable for specialized applications.

XLogP3

5.5

Wikipedia

1H,1H,2H,2H-Perfluorodecylamine

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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